Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Description
Structural Classification within the Imidazopyridine Family
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which represents one of the most significant bicyclic 5-6 heterocyclic ring systems in contemporary medicinal chemistry. The compound features a distinctive structural architecture consisting of an imidazole ring fused to a pyridine ring at the 1,2-positions, creating a planar bicyclic framework that serves as the foundation for diverse biological activities. The structural classification of this compound within the broader imidazopyridine family is characterized by several key molecular features that distinguish it from other family members.
The core imidazo[1,2-a]pyridine scaffold exhibits exceptional planarity, with crystallographic studies of related compounds demonstrating dihedral angles between the fused rings of approximately 1.4 degrees. This nearly coplanar arrangement contributes significantly to the compound's electronic properties and potential for intermolecular interactions. The specific positioning of the methoxy group at the 5-position and the ethyl carboxylate moiety at the 2-position creates a unique substitution pattern that influences both the compound's physical properties and its potential biological activities.
Structural analysis reveals that the methoxy substituent at position 5 introduces electron-donating characteristics to the pyridine ring, while the ethyl carboxylate group at position 2 provides both electron-withdrawing properties and increased molecular complexity. This combination of substituents creates a balanced electronic environment that enhances the compound's stability and reactivity profile. The molecular geometry allows for the formation of intermolecular hydrogen bonds, particularly through carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen interactions, which are characteristic of imidazopyridine derivatives.
The classification of this compound within the heterocyclic building blocks category reflects its utility as a synthetic intermediate and its potential for further chemical modifications. The compound's structural features enable diverse chemical transformations, including hydrolysis reactions that can convert the ethyl ester to the corresponding carboxylic acid, oxidative reactions that may affect the methoxy group, and substitution reactions that can introduce additional functional groups.
Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Substitution Pattern | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 5-methoxy, 2-ethyl carboxylate | C₁₁H₁₂N₂O₃ | 220.22 | Methoxy electron donor, ester functionality |
| Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | 5-methyl, 2-ethyl carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | Alkyl substitution, ester functionality |
| Ethyl imidazo[1,2-a]pyridine-5-carboxylate | 5-ethyl carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | Single ester substitution |
| 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | 2-methyl, 3-carboxylic acid | C₉H₈N₂O₂ | 176.18 | Free carboxylic acid functionality |
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
The historical development of imidazo[1,2-a]pyridine derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with these compounds gaining recognition as privileged structures due to their broad therapeutic applications and structural versatility. The imidazo[1,2-a]pyridine scaffold has emerged as a drug prejudice framework, representing a promising area for the identification of lead structures toward the discovery of new synthetic drug molecules.
The initial recognition of imidazo[1,2-a]pyridine derivatives as pharmaceutically significant compounds occurred through the development of various commercial drugs, including zolimidine, zolpidem, and alpidem, which demonstrated the wide therapeutic spectrum achievable within this class of drug scaffolds. These early successes established the foundation for extensive research into the medicinal attributes of imidazopyridine derivatives, leading to investigations into their anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities.
The synthetic chemistry of imidazo[1,2-a]pyridine derivatives has undergone significant evolution over the past several decades, with researchers developing increasingly sophisticated methodologies for their preparation. Early synthetic approaches relied primarily on traditional condensation reactions between 2-aminopyridines and appropriate carbonyl compounds, but contemporary methodologies have expanded to include multicomponent reactions, oxidative coupling strategies, tandem reactions, aminooxygenation processes, and hydroamination reactions. These advances in synthetic methodology have facilitated the preparation of increasingly complex derivatives, including compounds like this compound.
The recognition of imidazo[1,2-a]pyridine derivatives as promising anticancer agents has been particularly influential in driving research interest in this compound class. Studies have demonstrated that various imidazopyridine derivatives exhibit significant antiproliferative activities against different cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. The anticancer effects of these compounds primarily result from their inhibitory effects on different molecular mechanisms, including phosphoinositide 3-kinase/protein kinase B pathways, centromere protein E, insulin-like growth factor 1 receptor, cyclin-dependent kinases, tubulin polymerization inhibition, and c-Met inhibition.
Table 2: Historical Milestones in Imidazo[1,2-a]pyridine Research
| Time Period | Key Development | Significance | Representative Compounds |
|---|---|---|---|
| Early Development | Discovery of basic imidazo[1,2-a]pyridine scaffold | Establishment of core heterocyclic framework | Basic imidazo[1,2-a]pyridine |
| First Pharmaceutical Applications | Development of commercial drugs | Recognition as privileged structure | Zolimidine, Zolpidem, Alpidem |
| Synthetic Methodology Expansion | Advanced synthetic strategies | Improved access to complex derivatives | Various substituted derivatives |
| Modern Pharmaceutical Research | Cancer therapy applications | Recognition as anticancer agents | PI3K inhibitors, CDK inhibitors |
| Contemporary Developments | Specialized functional derivatives | Enhanced selectivity and potency | This compound |
The development of specialized derivatives such as this compound represents the culmination of decades of research into structure-activity relationships within the imidazopyridine family. Contemporary research has demonstrated that specific substitution patterns can significantly enhance the biological activity and selectivity of these compounds, with methoxy substitutions at position 5 and carboxylate functionalities at position 2 providing particularly favorable pharmacological profiles. The historical trajectory of imidazopyridine research continues to influence current drug discovery efforts, with researchers leveraging the accumulated knowledge of structure-activity relationships to design increasingly sophisticated derivatives with enhanced therapeutic potential.
Properties
IUPAC Name |
ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-9(12-8)5-4-6-10(13)15-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRVBTUKDMTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are used in biological studies to investigate their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of imidazopyridine derivatives are highly dependent on substituent positions and electronic characteristics. Key analogs include:
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Substituent : Methyl at position 4.
- Molecular Weight : 204.23 g/mol.
- Synthesis : Condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate (52.6% yield) .
- Properties : Planar fused-ring system with a dihedral angle of 1.4° between rings; exhibits C–H⋯O/N hydrogen bonding, enhancing crystallinity .
- Applications : Intermediate for HIF inhibitors and anticoagulants .
Ethyl 7-Chloro-8-Iodoimidazo[1,2-a]pyridine-2-carboxylate
- Substituents : Chloro (position 7) and iodo (position 8).
- Molecular Weight : 365.56 g/mol.
- Synthesis : Suzuki coupling with arylboronic acids (71% yield) .
- Properties : Higher molecular weight and halogen-induced electron-withdrawing effects; melting point 208°C .
Ethyl 8-Bromo-6-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Substituents : Bromo (position 8) and methyl (position 6).
- Molecular Weight : 283.01 g/mol.
- Synthesis : Bromination and alkylation (83.3% yield) .
- Applications : Used in high-throughput pharmaceutical pipelines due to halogen reactivity .
Cytotoxic Derivatives
- Ethyl Imidazo[1,2-a]pyridine-2-carbohydrazides (7a–e, 11a–e) :
Anticancer Agents
- Quinazoline-Imidazopyridine Hybrids (10g–j): Substituents: Quinazoline moieties at position 5. Activity: PI3Kα inhibition with IC₅₀ values in nanomolar ranges; fluorinated analogs (10i, 10j) exhibited superior potency .
Physicochemical Properties
Key Research Findings
Positional Effects :
- 5-Substituents : Methoxy and methyl groups enhance metabolic stability compared to halogens .
- 6/8-Substituents : Bromo/chloro groups enable further functionalization (e.g., Suzuki coupling) but reduce solubility .
Biological Optimization :
- Hydrazide derivatives (e.g., 7a–e) require aryl groups for cytotoxicity, while propargyl chains improve bioavailability .
- Quinazoline hybrids (10g–j) show that electron-withdrawing groups (e.g., fluorine) enhance target binding .
Synthetic Challenges :
- Halogenation and sulfonation steps often require stringent conditions (e.g., meta-chloroperoxybenzoic acid) but achieve high yields .
Biological Activity
Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (EMIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
Chemical Structure and Synthesis
EMIC is characterized by its unique heterocyclic structure, which includes both an imidazole and a pyridine ring. The molecular formula is , with a molecular weight of approximately 204.23 g/mol. The compound is synthesized through a reaction between 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate, resulting in a crystalline solid that exhibits interesting intermolecular interactions .
Anticancer Properties
Research has demonstrated that EMIC possesses notable anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, studies indicate that EMIC can form DNA adducts, which are critical in the mechanism of carcinogenesis .
Case Study: Tumor Induction
In animal models, EMIC has been used to induce tumors, allowing researchers to study cancer development and progression. The formation of DNA adducts upon exposure to EMIC highlights its mutagenic potential .
Antimicrobial Activity
EMIC also exhibits antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains. For instance, it has shown promising results in inhibiting the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
The biological activity of EMIC is largely attributed to its interaction with specific biological targets:
- Hypoxia-Inducible Factor (HIF) Inhibition : EMIC derivatives have been identified as potential inhibitors of HIF-1α prolyl hydroxylase, which plays a crucial role in cellular responses to low oxygen levels. This inhibition could be beneficial in treating ischemic diseases .
- DNA Interaction : The ability of EMIC to form DNA adducts suggests that it may interfere with DNA replication and repair processes, leading to genetic mutations .
Comparative Analysis
To better understand the significance of EMIC, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Imidazo-pyridine derivative | Variation in methyl group position |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Imidazo-pyridine derivative | Different carboxylate position affecting activity |
| Ethyl 5-methylimidazo[1,2-b]pyridine-3-carboxylate | Isomeric variant | Altered ring structure leading to different properties |
EMIC stands out due to its specific arrangement of functional groups and its unique biological activity profile compared to these similar compounds .
Research Findings
Recent studies have focused on the pharmacological potential of EMIC:
- Antitumor Activity : In vitro studies have shown that EMIC can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mutagenicity : EMIC has been evaluated using mutagenicity assays such as the Ames test, demonstrating significant mutagenic activity that raises concerns regarding its safety as a pharmaceutical agent .
Preparation Methods
Preparation of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate Core
A representative method for preparing ethyl imidazo[1,2-a]pyridine-5-carboxylate involves the reaction of 6-aminopyridine-2-carboxylic acid ethyl ester with chloroacetaldehyde under heating conditions in ethanol with sodium hydrogencarbonate as a base, yielding the product with approximately 80% yield. This method can be adapted to introduce substituents such as methoxy groups at the 5-position by starting from appropriately substituted aminopyridine precursors.
Introduction of the 5-Methoxy Group
The 5-methoxy substituent is typically introduced by employing 5-methoxy-2-aminopyridine as the starting amine component in the condensation reaction with ethyl 2-bromoacetoacetate or ethyl 2-halogenated acetoacetates. The methoxy group remains intact during the cyclization process, resulting in ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate.
Microwave-Assisted Solvent- and Catalyst-Free Synthesis
Recent advances have demonstrated that the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation can be performed efficiently without solvents or catalysts, significantly reducing reaction times and improving yields. This method involves mixing the 2-aminopyridine derivative (e.g., 5-methoxy-2-aminopyridine) with an α-bromoketone derivative (e.g., ethyl 2-bromoacetoacetate) and subjecting the mixture to microwave heating at about 120 °C for 20-30 minutes in ethanol or neat conditions. The advantages of this method include:
- Short reaction times (minutes rather than hours)
- High yields (often >80%)
- Environmentally benign conditions (no solvents or catalysts required)
- Simple experimental setup
Detailed Reaction Conditions and Yields
Mechanistic Insights
The mechanism generally involves:
- Nucleophilic attack of the amino group on the α-halogenated carbonyl compound.
- Intramolecular cyclization forming the imidazo[1,2-a]pyridine ring.
- Elimination of halide ion.
- Preservation of substituents such as the methoxy group at the 5-position.
Microwave-assisted methods accelerate these steps by rapid heating and enhanced molecular interactions.
Alternative Synthetic Routes
Other synthetic approaches reported in the literature include:
- Metal-free direct syntheses using condensation with bromomalonaldehyde or trichloroacetone derivatives, which can provide functionalized imidazo[1,2-a]pyridines under mild conditions.
- Use of solid supports or catalysts such as Al2O3 or TiCl4 to facilitate cyclization reactions, though these are less common for the ethyl 5-methoxy derivative.
Q & A
Q. What are the established synthetic routes for Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted aminopyridines with ethyl bromopyruvate. For example:
- Route 1 : 6-Methylpyridin-2-ylamine reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux (6 hours), yielding ~52.6% after pH adjustment with KHCO₃ and crystallization .
- Route 2 : 2-Aminopyridine and ethyl bromopyruvate in ethanol yield ethyl imidazo[1,2-a]pyridine-2-carboxylate, which can be further functionalized (e.g., hydrazide formation) .
- Optimization : Higher yields (e.g., 94% for intermediate steps) are achieved using anhydrous conditions, controlled stoichiometry, and slow solvent evaporation for crystallization .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol reflux, KHCO₃ | 52.6% | |
| Bromopyruvate reaction | Ethanol, 2-aminopyridine | 87% | |
| Chlorination | N-Chlorosuccinimide in DMF, 40°C | 80% |
Q. How is the molecular structure of this compound confirmed, and what intermolecular interactions stabilize its crystal lattice?
- Methodological Answer : X-ray crystallography (e.g., SHELX refinement ) reveals planar imidazo[1,2-a]pyridine rings with dihedral angles <2° between fused rings. Hydrogen bonding (C–H⋯O/N) forms trimeric units in the crystal lattice .
- Key Parameters :
- Space group: Monoclinic (C2/c)
- Unit cell dimensions: a = 17.164 Å, b = 10.521 Å, c = 13.759 Å, β = 124.77° .
- Validation : NMR (¹H/¹³C) and IR confirm functional groups, while thermal ellipsoid plots (ORTEP-3) visualize atomic displacement .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antiproliferative Effects : Derivatives inhibit lung/pancreatic cancer cell proliferation via receptor tyrosine kinase (e.g., c-Met) inhibition .
- Antiparasitic Activity : Imidazo[1,2-a]pyridines show efficacy against Entamoeba histolytica and Trichomonas vaginalis .
- Safety Profile : Acute toxicity studies in rodents indicate low hepatotoxicity at therapeutic doses .
Advanced Research Questions
Q. How can synthetic routes be optimized for regioselective functionalization (e.g., methoxy or bromo substituents)?
- Methodological Answer :
- Direct Functionalization : Electrophilic substitution at the 5-position using NBS or Cl₂ in DMF introduces halogens .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids in deep eutectic solvents (DESs) enable C–H activation at the 3-position .
- Challenges : Competing reaction pathways require controlled temperature (e.g., 40°C for chlorination) and catalyst selection (e.g., Pd(OAc)₂ for coupling) .
Q. What computational tools elucidate structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- DFT Studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. For example, ethyl 6-bromo derivatives show altered charge distribution vs. methoxy analogs .
- Molecular Docking : Simulate binding to targets like cyclin-dependent kinases (CDKs) or HIF-1α, identifying key interactions (e.g., hydrogen bonds with carboxylate groups) .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
- Polymorphism Analysis : Variations in hydrogen bonding (e.g., C–H⋯O vs. C–H⋯N) between crystal forms may explain differences in solubility and bioavailability .
- SAR Validation : Compare bioactivity of derivatives with identical core structures but varying substituents (e.g., 5-methoxy vs. 5-methyl groups show 2-fold differences in IC₅₀) .
Q. Table 2: Biological Activity vs. Substituents
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Methoxy | CDK2 | 0.45 | |
| 5-Methyl | HIF-1α | 1.2 | |
| 6-Bromo | FXa | 0.87 |
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC. Ethyl esters are prone to hydrolysis, necessitating prodrug strategies .
- Metabolic Studies : Use liver microsomes to identify CYP450-mediated oxidation pathways. Methoxy groups reduce metabolic clearance vs. methyl analogs .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar synthetic steps?
- Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
